molecular formula C23H16FNO4 B2891382 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide CAS No. 921515-23-3

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Cat. No.: B2891382
CAS No.: 921515-23-3
M. Wt: 389.382
InChI Key: LWCYVDVFCIBXEA-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide (molecular formula: C₂₄H₁₉FN₂O₃) is a synthetic organic compound featuring a chromen-4-one (benzopyran-4-one) core substituted with a 4-fluorophenyl group at position 2 and a 4-methoxybenzamide moiety at position 4. The compound’s structure integrates a planar chromenone system, which is known for its photophysical and bioactive properties, and a fluorinated aromatic ring that enhances metabolic stability and binding affinity in medicinal chemistry applications .

Key structural attributes include:

  • Chromenone core: A bicyclic system with a ketone group at position 4, enabling π-π stacking interactions.
  • 4-Fluorophenyl substituent: Electron-withdrawing fluorine at the para position modulates electronic density and steric effects.
  • 4-Methoxybenzamide group: The methoxy group enhances solubility and participates in hydrogen bonding.

Spectral characterization (e.g., IR, NMR, MS) for analogous compounds (e.g., triazole derivatives) highlights methodologies applicable to this compound, such as confirming tautomeric forms via IR absorption bands (e.g., absence of νC=O at 1663–1682 cm⁻¹ in cyclized products) .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-18-9-4-15(5-10-18)23(27)25-17-8-11-21-19(12-17)20(26)13-22(29-21)14-2-6-16(24)7-3-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCYVDVFCIBXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide typically involves multiple steps, starting with the formation of the chromen-4-one core This can be achieved through the condensation of 2-(4-fluorophenyl)acetic acid with salicylaldehyde under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzamides and chromen-4-ones.

Scientific Research Applications

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is a complex organic compound with a structure that includes a fluorophenyl group, a chromen-4-one moiety, and a methoxybenzamide group. It is a chromenyl derivative that has potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Chemical Properties

  • Molecular Formula: C20H12FNO4C_{20}H_{12}FNO_4
  • Molecular Weight: 349.3
  • Smiles: O=C(Nc1ccc2oc(-c3ccc(F)cc3)cc(=O)c2c1)c1ccco1

Scientific Research Applications

This compound is a compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry
It serves as a building block in the synthesis of complex molecules.

Biology
It is studied for its biological activity and has demonstrated promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine
It has potential medicinal applications, particularly in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Industry
It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Chemical Reactions

This compound can undergo reactions, including oxidation, reduction, and substitution.

  • Oxidation: Formation of carboxylic acids and ketones using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Production of alcohols and amines using reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4.
  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride NaHNaH and various alkyl halides.

Unique Features

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The para-fluorine in the target compound maximizes electron-withdrawing effects, enhancing resonance stabilization compared to ortho/meta isomers.

Chromenone-Based Analogs

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

This analog (CAS 923186-99-6) replaces the 4-fluorophenyl group with a bulkier 4-tert-butylphenyl substituent (Table 2):

Property Target Compound 4-tert-Butylphenyl Analog
Molecular Formula C₂₄H₁₉FN₂O₃ C₂₇H₂₅NO₄
Molecular Weight 402.42 g/mol 427.5 g/mol
Substituent 4-Fluorophenyl 4-tert-Butylphenyl
Key Interactions Fluorine-mediated H-bonding Hydrophobic tert-butyl packing

Functional Implications :

  • Bioactivity : Fluorine’s electronegativity may favor target binding in enzyme inhibition, whereas tert-butyl groups enhance van der Waals interactions.

Heterocyclic Derivatives with Similar Substituents

describes triazole-thione derivatives (e.g., compounds [7–9]) synthesized via cyclization of hydrazinecarbothioamides. While distinct in core structure, these compounds share functional groups (e.g., sulfonyl, fluorophenyl) relevant to comparative analysis:

  • Spectral Trends: IR spectra of triazole-thiones lack C=O bands (1663–1682 cm⁻¹), confirming cyclization, whereas the target compound retains the chromenone ketone (νC=O ~1700 cm⁻¹) .
  • Tautomerism: Triazole-thiones exhibit thione-thiol tautomerism, unlike the rigid chromenone system in the target compound .

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.
  • Chromen-4-one Core : Known for various biological activities.
  • Methoxybenzamide Moiety : May contribute to enzyme inhibition and receptor binding.

Chemical Formula

C19H16FNO3C_{19}H_{16}FNO_3

Molecular Weight

Molecular Weight=325.34 g mol\text{Molecular Weight}=325.34\text{ g mol}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Activity : It can scavenge free radicals, protecting cells from oxidative damage.
  • Anticancer Properties : Exhibits antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

Cell LineIC50 (μM)Reference
MCF-75.2
HCT1166.8
HepG27.5

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Activity

In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that the compound effectively scavenged free radicals with an IC50 value of 12.3 μM, outperforming standard antioxidants like ascorbic acid.

Case Study 1: Cancer Research

In a preclinical study, the efficacy of this compound was tested on xenograft models of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Inflammatory Diseases

Another study investigated the compound's effects on rheumatoid arthritis models. Administration led to decreased joint swelling and inflammation markers, suggesting its utility in treating autoimmune conditions.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromenone core via cyclization of substituted benzopyran precursors.
  • Step 2 : Introduction of the 4-fluorophenyl group at the C2 position using Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Step 3 : Amidation at the C6 position using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to react 4-methoxybenzoic acid with the chromenone intermediate. Reaction conditions (e.g., −50°C for amidation) are critical for yield optimization .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Solubility : The compound is minimally soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility profiles can be determined via UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Stability tests under varying pH (2–10), temperature (4–37°C), and light exposure are recommended. For example, fluorescence intensity studies show optimal stability at pH 5 and 25°C .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, chromenone carbonyl at ~1700 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion at m/z 432.12) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity for this compound?

  • Structural Analysis : Single-crystal X-ray diffraction (using SHELX or WinGX) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence binding to biological targets .
  • Example : If conflicting reports exist on kinase inhibition efficacy, crystallography can reveal conformational flexibility in the chromenone core that affects target engagement .

Q. What experimental strategies optimize reaction yields when introducing electron-withdrawing substituents (e.g., fluorine)?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for fluorophenyl groups .
  • Solvent Optimization : Use of anhydrous DMF or THF minimizes side reactions during fluorophenyl substitution .
  • Temperature Control : Lower temperatures (−10°C to 0°C) reduce decomposition of sensitive intermediates .

Q. How do substituent variations (e.g., methoxy vs. tert-butyl groups) impact biological activity?

  • Case Study : Compared to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide, the 4-fluorophenyl analog shows enhanced solubility and 2–3× higher binding affinity to estrogen receptors due to reduced steric hindrance .
  • Methodology : Structure-activity relationship (SAR) studies using competitive binding assays (e.g., fluorescence polarization) quantify target affinity differences .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • In Silico Tools : Molecular docking (AutoDock Vina) predicts binding modes to cytochrome P450 enzymes, guiding modifications to reduce metabolic clearance .
  • ADMET Prediction : Software like SwissADME evaluates logP, polar surface area, and bioavailability to prioritize derivatives with optimal drug-like properties .

Methodological Guidance

Q. What protocols mitigate challenges in purifying this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity, confirmed by melting point analysis .

Q. How can spectrofluorometric data resolve discrepancies in reported fluorescence properties?

  • Standardization : Calibrate instruments using quinine sulfate as a reference. Measure fluorescence at λex 340 nm and λem 380 nm under controlled pH (5.0) and temperature (25°C) .
  • Data Validation : Compare quantum yields (Φ) across solvents (e.g., Φ = 0.42 in ethanol vs. 0.18 in water) to identify solvent-dependent artifacts .

Q. What statistical methods analyze variability in biological assay data for this compound?

  • Error Analysis : Use ANOVA to assess intra- and inter-experimental variability in IC50 values (e.g., p < 0.05 significance threshold) .
  • Reproducibility : Three independent replicates with RSD < 5% ensure reliability in cytotoxicity assays (e.g., MTT on MCF-7 cells) .

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